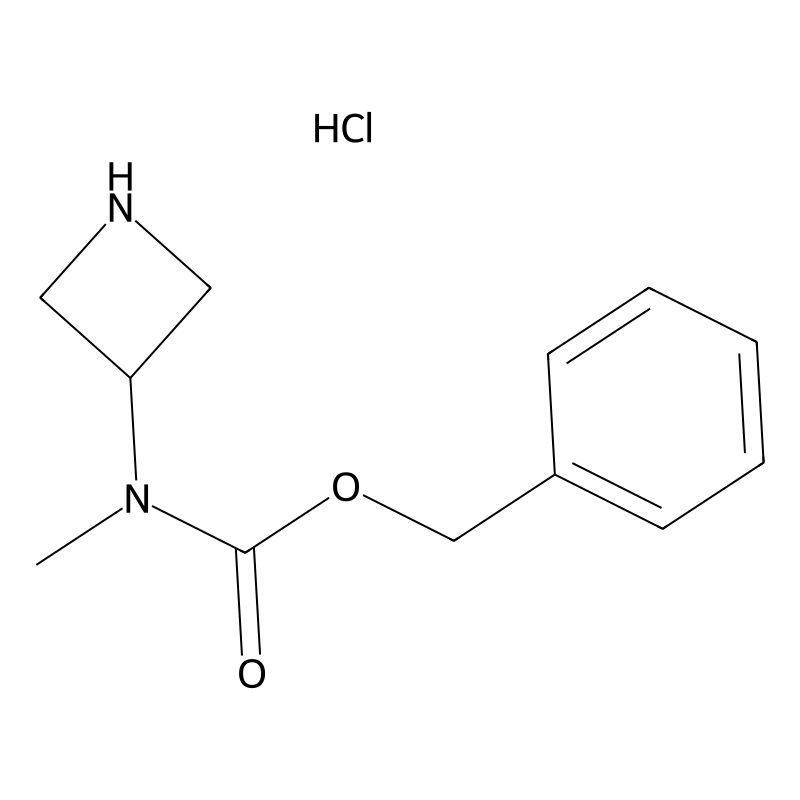Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a synthetic compound with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of approximately 256.73 g/mol. This compound features a benzyl group attached to an azetidin-3-yl(methyl)carbamate moiety, along with a hydrochloride salt. Its structure suggests potential relevance in medicinal chemistry, particularly due to the presence of the carbamate functional group, which is commonly associated with various pharmaceutical agents .
There is no scientific research available on the mechanism of action of BAC HCl.
- Carbamates: Some carbamate compounds can be cholinesterase inhibitors, which can disrupt nerve function and be toxic.
- Aromatic compounds: The benzyl group is an aromatic hydrocarbon, and some aromatic hydrocarbons can be irritating or harmful if inhaled or absorbed through the skin.
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride may find applications in various fields such as:
- Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new therapeutic agents.
- Pharmaceutical Research: Its potential interactions with biological systems make it a candidate for further investigation in drug discovery processes .
There is currently no published data on interaction studies specifically involving benzyl azetidin-3-yl(methyl)carbamate hydrochloride. Future research could explore its interactions with biological macromolecules such as proteins or nucleic acids, which may elucidate its potential therapeutic roles or mechanisms of action .
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can be compared with several structurally related compounds. Below is a table highlighting similar compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Benzyl 3-aminoazetidine-1-carboxylate hydrochloride | 0.96 | Contains an amino group in place of carbamate |
| Benzyl 3-(methylamino)azetidine-1-carboxylate | 0.96 | Features a methylamino group |
| Benzyl azetidin-3-ylcarbamate hydrochloride | 0.94 | Lacks the methyl substitution on carbamate |
| tert-butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate | 0.89 | Contains a tert-butyl group |
These compounds share structural similarities but differ in functional groups and substituents, which could influence their biological activities and applications. Benzyl azetidin-3-yl(methyl)carbamate hydrochloride's unique combination of a benzyl group and a carbamate moiety may confer distinct properties that merit further investigation .








